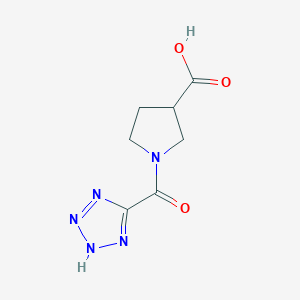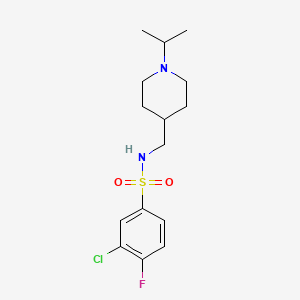
1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be formed through the reaction of hydrazine with nitriles in the presence of an acid catalyst.
Coupling with Pyrrolidine-3-carboxylic Acid: The tetrazole ring is then coupled with pyrrolidine-3-carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the tetrazole ring into other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the tetrazole ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups attached to the tetrazole or pyrrolidine rings.
Applications De Recherche Scientifique
Medicinal Chemistry:
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with amino acids, nucleotides, or other biomolecules.
Comparaison Avec Des Composés Similaires
1H-1,2,3,4-Tetrazole-5-carbohydrazide: A related compound with similar tetrazole and carboxylic acid functionalities.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Another tetrazole derivative with a pyrrolidine ring.
Uniqueness: 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific structural features, which allow for diverse chemical reactivity and potential applications. Its ability to act as a bioisostere and its versatility in organic synthesis make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
1-(2H-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O3/c13-6(5-8-10-11-9-5)12-2-1-4(3-12)7(14)15/h4H,1-3H2,(H,14,15)(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOIFDFJQISNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)


![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)



![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)


![6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE](/img/structure/B2965892.png)

![1-Cyclopropanecarbonyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2965898.png)
